Posaconazole was developed as a second-generation triazole antifungal drug, with its chemical structure allowing for enhanced activity against a variety of fungal pathogens. It is classified under several categories, including:
The International Nonproprietary Name (INN) for posaconazole is simply "posaconazole," and it has been approved by regulatory bodies such as the European Medicines Agency in 2005 and the U.S. Food and Drug Administration in 2006 .
The synthesis of Posaconazole DiastereoisoMer 2 involves a multi-step process that emphasizes chirality and molecular specificity. The synthesis typically follows these stages:
This careful design ensures that Posaconazole DiastereoisoMer 2 exhibits optimal pharmacological properties.
The molecular formula for Posaconazole DiastereoisoMer 2 is , with a molecular weight of approximately 700.8 g/mol . The structural characteristics include:
The stereochemistry plays a vital role in its interaction with biological targets, particularly in inhibiting fungal growth.
Posaconazole primarily functions through its ability to inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol synthesis in fungi. This inhibition leads to:
The compound demonstrates both fungicidal and fungistatic properties depending on the concentration used .
The mechanism by which Posaconazole DiastereoisoMer 2 exerts its antifungal effects involves:
This multifaceted approach allows posaconazole to maintain efficacy against various fungal pathogens.
Posaconazole DiastereoisoMer 2 exhibits several notable physical and chemical properties:
These properties influence both the therapeutic use and pharmacokinetics of posaconazole.
Posaconazole DiastereoisoMer 2 is primarily utilized in clinical settings for:
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1